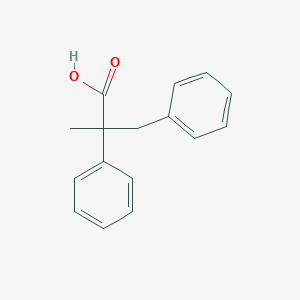

2-Methyl-2,3-diphenylpropanoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

2-methyl-2,3-diphenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c1-16(15(17)18,14-10-6-3-7-11-14)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWIZUBYJTNGOPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40287439 | |

| Record name | 2-Methyl-2,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7511-43-5 | |

| Record name | NSC51071 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51071 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methyl-2,3-diphenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40287439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereochemical Investigations and Enantioselective Synthesis

Enantioselective Synthesis Strategies

A variety of synthetic methodologies have been employed to achieve the enantioselective synthesis of 2-Methyl-2,3-diphenylpropanoic acid and related structures. These strategies primarily rely on the use of chiral catalysts or auxiliaries to direct the formation of the desired enantiomer.

Asymmetric Alkylation Methods

Asymmetric alkylation of a prochiral enolate is a powerful and direct approach to introduce the methyl group at the C2 position stereoselectively. This can be achieved through the use of either a covalently bound chiral auxiliary or a chiral phase-transfer catalyst.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into the substrate to control the stereochemical outcome of a reaction. mdpi.com After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product.

One of the most successful classes of chiral auxiliaries for the asymmetric alkylation of carboxylic acid derivatives are the Evans oxazolidinones. nih.gov In this approach, the propanoic acid precursor is first converted to an N-acyloxazolidinone. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a conformationally rigid Z-enolate, where one face of the enolate is shielded by the substituent on the chiral auxiliary. Subsequent alkylation with an electrophile, such as methyl iodide, proceeds from the less hindered face, leading to the formation of the new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved, typically by hydrolysis, to afford the desired chiral carboxylic acid. The efficiency of this method is influenced by the steric bulk of the auxiliary's substituent and the reaction conditions. nih.gov

Pseudoephedrine has also been utilized as a practical chiral auxiliary. mdpi.com When a phenylpropionic acid is coupled to pseudoephedrine to form an amide, the α-proton can be selectively removed to form an enolate. The stereochemical outcome of the subsequent alkylation is directed by the chiral scaffold of the pseudoephedrine molecule.

A notable example involves the use of the "quat" chiral auxiliary, (R)-(-)-5-methyl-3,3-dimethyl-2-pyrrolidinone. Enolates derived from the N-propionoyl derivative of this auxiliary undergo highly stereoselective alkylation reactions. Subsequent removal of the auxiliary with lithium hydroxide (B78521) can generate the desired (S)-2-methyl-3-phenylpropionic acid with high enantiomeric excess (e.e.). nih.govresearchgate.net

| Chiral Auxiliary | Key Features | Typical Diastereomeric Excess (d.e.) |

| Evans Oxazolidinones | Forms a rigid chelated enolate, providing excellent facial bias. | >95% |

| Pseudoephedrine | Readily available in both enantiomeric forms; directs alkylation effectively. | High |

| (R)-(-)-5-methyl-3,3-dimethyl-2-pyrrolidinone | Highly stereoselective in alkylation reactions. | >94% e.e. for the final product |

This table provides a summary of common chiral auxiliaries used in asymmetric alkylation.

Asymmetric phase-transfer catalysis (PTC) offers an attractive alternative to chiral auxiliary methods, as it avoids the need for the attachment and removal of the auxiliary. nih.gov In this strategy, a chiral catalyst facilitates the transfer of a reactant between two immiscible phases (typically aqueous and organic), creating a chiral environment for the reaction to occur. researchgate.net

For the synthesis of this compound, a suitable precursor would be a 2-phenylpropanoic acid derivative. The asymmetric benzylation of this substrate can be achieved using a chiral phase-transfer catalyst, often a cinchona alkaloid derivative. google.comdoaj.org These catalysts possess a quaternary ammonium (B1175870) salt moiety that can pair with the enolate of the ester in the organic phase. The rigid chiral backbone of the catalyst then shields one face of the enolate, directing the approach of the benzylating agent (e.g., benzyl (B1604629) bromide) to the opposite face. mdpi.comresearchgate.netmdpi.com

The reaction is typically carried out in a biphasic system consisting of an organic solvent (like toluene) and an aqueous solution of a strong base (such as potassium hydroxide or cesium hydroxide). The phase-transfer catalyst facilitates the deprotonation of the ester at the interface and brings the resulting enolate into the organic phase as a tightly associated, chiral ion pair. The enantioselectivity of the reaction is highly dependent on the structure of the catalyst, the solvent, the base, and the reaction temperature. researchgate.net

| Catalyst Type | Precursor | Electrophile | Key Advantages |

| Cinchona Alkaloid-derived Quaternary Ammonium Salts | 2-Phenylpropanoic acid ester | Benzyl Bromide | Catalytic amount of chiral source, operational simplicity. |

This table illustrates the components of a typical phase-transfer asymmetric benzylation.

Asymmetric Aldol (B89426) Additions

Asymmetric aldol additions can also be employed to construct the carbon skeleton of this compound with control over the stereochemistry. The Evans asymmetric syn-aldol reaction is a well-established method for this purpose. mdpi.com

This strategy involves the reaction of a chiral N-propionyl oxazolidinone with benzaldehyde (B42025). The N-propionyl oxazolidinone is first treated with a Lewis acid, such as dibutylboryl triflate, and a tertiary amine to form a Z-enolate. This enolate then reacts with benzaldehyde in a highly diastereoselective manner to yield a syn-aldol adduct. The stereochemical outcome is dictated by the Zimmerman-Traxler transition state model, where the chiral auxiliary directs the facial selectivity of the enolate addition to the aldehyde. mdpi.com

Following the aldol reaction, the resulting hydroxyl group needs to be removed. This can be achieved through a two-step sequence involving, for example, conversion to a thiocarbonate followed by radical-mediated deoxygenation. Finally, cleavage of the chiral auxiliary affords the desired enantiomer of this compound.

Asymmetric Hydrogenation

Asymmetric hydrogenation of a prochiral olefin is a highly efficient method for creating stereogenic centers. For the synthesis of this compound, a suitable substrate would be 2-methyl-3,3-diphenylpropenoic acid or its ester.

This unsaturated precursor can be hydrogenated using a chiral transition metal catalyst, typically based on rhodium or ruthenium complexed with a chiral phosphine (B1218219) ligand. The chiral ligand coordinates to the metal center and creates a chiral environment that differentiates between the two faces of the double bond. The substrate coordinates to the catalyst, and hydrogen is delivered stereoselectively to one face of the olefin, leading to the formation of the product with high enantiomeric excess. nih.gov The choice of ligand is crucial for achieving high enantioselectivity. researchgate.net

| Substrate | Catalyst System | Key Outcome |

| Methyl 2-acetylamino-3,3-diphenylacrylate | Chiral Rhodium-phosphine complex | Enantiomerically enriched diphenylalanine derivative |

This table presents an example of a related asymmetric hydrogenation reaction. nih.gov

Synthesis using Chiral Ni(II) Complexes

Chiral nickel(II) complexes, particularly those derived from Schiff bases of amino acids, have emerged as powerful tools for the asymmetric synthesis of α-substituted amino acids, and the principles can be extended to other carboxylic acids. These complexes act as chiral templates, allowing for the stereoselective alkylation of a glycine (B1666218) or alanine (B10760859) enolate equivalent.

In this methodology, a chiral ligand, often derived from a readily available chiral source like an amino alcohol, is complexed with Ni(II) and a glycine Schiff base. The resulting square-planar complex is conformationally rigid, and the chiral ligand effectively blocks one of the faces of the nucleophilic glycine unit. Deprotonation with a base generates a nucleophilic enolate which can then react with an electrophile, such as benzyl bromide. The steric hindrance imposed by the chiral ligand directs the electrophile to the opposite face, resulting in a highly stereoselective alkylation. A second alkylation, for instance with methyl iodide, could then be performed. Finally, acidic workup decomposes the complex, releasing the desired α-substituted amino acid and allowing for the recovery of the chiral ligand. While not a direct synthesis of this compound, this method highlights a powerful strategy for the construction of chiral α-aryl carboxylic acids.

Resolution of Racemic Mixtures

The separation of enantiomers from a racemic mixture of this compound is a critical step for isolating the desired stereoisomer. This is commonly achieved through methods that convert the enantiomers into diastereomers, which possess different physical properties and can thus be separated.

Diastereomeric Salt Formation and Crystallization

A prevalent method for resolving racemic carboxylic acids is through the formation of diastereomeric salts using a chiral resolving agent. libretexts.orglibretexts.org This process involves reacting the racemic acid with a single, pure enantiomer of a chiral base. The resulting products are diastereomeric salts, which, unlike enantiomers, have different solubilities, melting points, and other physical characteristics. libretexts.orgpbworks.com This difference allows for their separation by fractional crystallization. libretexts.orgpbworks.com

The general principle involves dissolving the racemic acid and the chiral base in a suitable solvent. One of the diastereomeric salts, being less soluble in the chosen solvent, will preferentially crystallize out of the solution. pbworks.com This solid salt can then be isolated by filtration. Subsequently, the purified diastereomeric salt is treated with a strong acid to break the ionic bond and regenerate the enantiomerically enriched carboxylic acid. vaia.com Commonly used chiral bases for this purpose include naturally occurring alkaloids like quinine (B1679958) and strychnine, as well as synthetic amines such as 1-phenylethanamine. libretexts.org

For example, in the resolution of a racemic amine with a chiral acid, the diastereomeric salts formed are the (R,R) and (S,R) salts. pbworks.com Due to differing physical properties, one salt will be less soluble in a given solvent, allowing it to crystallize and be separated from the more soluble salt. pbworks.com

Table 1: General Scheme for Resolution by Diastereomeric Salt Formation

| Step | Description |

| 1. Salt Formation | A racemic mixture of an acid (e.g., (R/S)-2-Methyl-2,3-diphenylpropanoic acid) is reacted with a pure chiral base (e.g., (R)-amine). |

| 2. Diastereomer Generation | Two diastereomeric salts are formed: ((R)-acid·(R)-base) and ((S)-acid·(R)-base). |

| 3. Fractional Crystallization | The diastereomers are separated based on differences in solubility in a specific solvent. One diastereomer crystallizes while the other remains in solution. |

| 4. Isolation | The crystallized, less-soluble diastereomer is isolated via filtration. |

| 5. Liberation of Enantiomer | The pure enantiomer of the acid is recovered by treating the isolated diastereomeric salt with a strong acid. |

Chiral Inversion Methodologies

Chiral inversion is a phenomenon where one enantiomer is converted into its opposite, or a racemic mixture is enriched in one enantiomer. eurekaselect.com This is particularly relevant in the context of 2-arylpropionic acids, a class of compounds to which this compound is related. eurekaselect.comnih.gov In biological systems, the chiral inversion of some 2-arylpropionic acids is a well-documented metabolic process, often involving the conversion of the (R)-enantiomer to the (S)-enantiomer. nih.govnih.gov

This metabolic inversion typically proceeds through an enzymatic pathway involving the formation of a coenzyme A (CoA) thioester. nih.govresearchgate.net The stereospecificity of this process is often governed by an acyl-CoA synthetase enzyme, which selectively acts on one enantiomer. nih.gov For instance, in studies with ibuprofen (B1674241), the (R)-enantiomer is converted to its CoA thioester, which can then epimerize to the (S)-form. nih.govresearchgate.net This mechanism highlights a potential route for inverting an unwanted enantiomer into the desired one, although its application in a synthetic, non-biological context for this compound is not detailed in the provided search results. The efficiency of such inversions can be influenced by various factors, including the specific compound and the biological system or conditions employed. eurekaselect.com

Diastereoselective Control in Synthesis

Diastereoselective synthesis aims to control the relative stereochemistry at newly formed chiral centers. In the context of synthesizing molecules like this compound, which has a stereocenter at the C2 position, creating the adjacent C3 stereocenter with a specific orientation is a key challenge. Diastereoselective strategies often involve using a chiral auxiliary or controlling the reaction conditions to favor the formation of one diastereomer over another. nih.gov

For instance, a general approach might involve the condensation of an enolate or a silyl (B83357) ketene (B1206846) acetal (B89532) with an imine. nih.gov The facial selectivity of this addition can be influenced by the existing stereocenter and the reaction conditions (acidic or basic), leading to a predominance of one diastereomer. nih.gov After the desired diastereomer is formed and isolated, subsequent chemical steps can be used to yield the final product with the desired stereochemical configuration. While specific examples for the diastereoselective synthesis of this compound are not explicitly detailed, the principles of controlling the C2-C3 relative stereochemistry are well-established in organic synthesis. nih.gov

Enantioconvergent Synthesis

Enantioconvergent synthesis is an efficient strategy that converts a racemic starting material into a single enantiomer of the product, potentially achieving a theoretical yield of up to 100%. This approach is advantageous over classical resolution, which has a maximum yield of 50% for the desired enantiomer.

One common method of enantioconvergent synthesis involves a process called dynamic kinetic resolution (DKR). In DKR, the racemic starting material is subjected to conditions that rapidly and reversibly interconvert the two enantiomers (racemization). Simultaneously, a chiral catalyst or reagent selectively reacts with only one of the enantiomers to form the desired product. According to Le Châtelier's principle, as the reactive enantiomer is consumed, the equilibrium of the unreactive enantiomer shifts to replenish the reactive one, allowing for the complete conversion of the racemate into a single product enantiomer.

While the search results describe the principles of resolution by forming diastereomeric salts pbworks.com, a specific, detailed enantioconvergent synthesis protocol for this compound was not found. However, the concept of reacting a racemic mixture with a chiral compound to form diastereomers that can be separated is a foundational step often integrated into more complex enantioconvergent strategies. pbworks.com

Chemical Reactivity, Transformations, and Derivatization

Functional Group Transformations of the Carboxylic Acid

The carboxylic acid moiety is the most reactive site for many chemical transformations, allowing for the synthesis of a variety of derivatives.

The conversion of 2-Methyl-2,3-diphenylpropanoic acid to its corresponding esters is a fundamental transformation. Due to the steric hindrance around the carboxyl group, direct acid-catalyzed esterification may require specific conditions to achieve high yields. A study on the analogous, less hindered 2,3-diphenylpropionic acid demonstrated that it could be efficiently esterified. nih.gov For instance, refluxing with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid yielded the methyl ester in high yield. nih.gov

Alternative methods for esterifying sterically hindered carboxylic acids are often employed to overcome slow reaction rates. One such method involves the reaction of the carboxylate salt with an alkyl halide. nih.gov For this compound, this would involve deprotonation with a base like potassium hydroxide (B78521) to form the potassium 2-methyl-2,3-diphenylpropanoate, followed by reaction with an alkyl halide (e.g., methyl iodide or ethyl bromide) in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov

Table 1: Comparison of Esterification Methods for Hindered Carboxylic Acids

| Method | Reagents | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Acid-Catalyzed (Fischer) Esterification | Alcohol (e.g., Methanol), Strong Acid (e.g., H₂SO₄) | Reflux | Simple, uses common reagents | Can be slow for hindered acids |

| Alkylation of Carboxylate | Base (e.g., KOH), Alkyl Halide, Solvent (e.g., DMSO) | Room Temperature | Good yields for hindered acids | Requires preparation of the salt |

The formation of amides from this compound presents a significant challenge due to the steric hindrance around the carboxylic acid. chimia.ch Standard coupling reagents used in peptide synthesis may be inefficient. chimia.ch A robust method for the synthesis of sterically hindered amides involves the coupling of a Grignard reagent with an isocyanate. chimia.ch While this is an indirect route, it highlights the synthetic strategies required for such transformations.

A more direct, albeit challenging, approach would involve activating the carboxylic acid, for example, by converting it to an acid chloride using thionyl chloride or oxalyl chloride. The resulting highly reactive acid chloride could then react with an amine to form the desired amide. The steric hindrance would still play a role, potentially requiring more forcing reaction conditions.

Reactions Involving Other Functional Groups

Derivatives of this compound can undergo further transformations.

Esters derived from this compound can be hydrolyzed back to the parent carboxylic acid and the corresponding alcohol. This reaction can be catalyzed by either acid or base. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is typically performed by heating the ester in an aqueous solution containing a strong mineral acid. Base-catalyzed hydrolysis, or saponification, is an irreversible process that involves the reaction of the ester with a strong base, such as sodium hydroxide, to produce the carboxylate salt, which is then acidified to yield the carboxylic acid. google.com

The derivatives of this compound, such as its esters and amides, can be reduced to alcohols and amines, respectively. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for these transformations. masterorganicchemistry.combyjus.com The reduction of an ester of this compound with LiAlH₄ would yield 2-methyl-2,3-diphenylpropan-1-ol. masterorganicchemistry.combyjus.comlibretexts.org

The reduction of an amide derivative would similarly proceed with LiAlH₄ to furnish the corresponding amine. masterorganicchemistry.combyjus.com It is important to note that milder reducing agents like sodium borohydride (B1222165) are generally not effective for the reduction of esters or amides. masterorganicchemistry.comlibretexts.org

Table 2: Reduction of Carboxylic Acid Derivatives with LiAlH₄

| Starting Material | Product |

|---|---|

| Ester (e.g., Methyl 2-methyl-2,3-diphenylpropanoate) | Primary Alcohol (2-Methyl-2,3-diphenylpropan-1-ol) |

| Amide (e.g., 2-Methyl-2,3-diphenylpropanamide) | Amine (2-Methyl-2,3-diphenylpropan-1-amine) |

Nucleophilic substitution reactions can occur on derivatives of this compound. For example, a halogenated derivative, such as 2-(4-bromophenyl)-2-methylpropanoic acid, can be prepared via electrophilic aromatic substitution, but the resulting aryl halide can then participate in nucleophilic aromatic substitution reactions under specific conditions. patsnap.com

More directly related to the functional group, the hydroxyl group of the carboxylic acid can be substituted to form an acyl halide, as mentioned in the amidation section. Furthermore, if a leaving group is introduced at another position on the molecule, it can be displaced by a nucleophile. For instance, a derivative like 2-[4-(2-chloroethyl)phenyl]-2-methylpropionic acid can undergo nucleophilic substitution where the chloride is displaced. google.com

Tosylation for Derivative Synthesis

Tosylation, the conversion of an alcohol or a carboxylic acid to a tosylate ester, is a significant transformation in organic synthesis. This process is typically achieved by reacting the substrate with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270) or triethylamine. isroset.orgnih.gov The resulting tosylate group is an excellent leaving group in nucleophilic substitution reactions, facilitating the synthesis of a wide array of derivatives. libretexts.org

While direct tosylation of this compound is not extensively documented in readily available literature, the general principles of carboxylic acid tosylation can be applied. The reaction would involve the activation of the carboxylic acid group by TsCl, followed by nucleophilic attack from an alcohol to form the corresponding ester. This methodology is crucial for creating derivatives that can undergo further chemical modifications. For instance, the tosylate derivatives of related compounds have been synthesized to act as initiators for polymerization reactions, highlighting the versatility of this functional group. nih.gov

A general scheme for the tosylation of a carboxylic acid is presented below:

R-COOH + TsCl + R'-OH → R-COOR' + HCl + TsOH

This reaction is fundamental in creating a diverse range of ester derivatives from carboxylic acids.

Derivatization for Analytical Purposes

Derivatization is a chemical modification process used to convert a compound into a product with properties more suitable for analysis by methods such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). researchgate.net For carboxylic acids like this compound, derivatization is often necessary to improve volatility for GC analysis or to introduce a chromophore or fluorophore for enhanced detection in HPLC. researchgate.netpsu.edu

Esterification for GC Analysis: A common derivatization technique for carboxylic acids is esterification to form more volatile esters, such as methyl esters (FAMEs). sigmaaldrich.com This is often accomplished by reacting the carboxylic acid with a methylating agent in the presence of a catalyst. For example, boron trichloride (B1173362) in methanol (BCl₃-MeOH) is an effective reagent for this transformation. sigmaaldrich.com The resulting methyl ester of this compound would be more amenable to GC analysis than the parent acid.

Chiral Derivatization for HPLC Analysis: For chiral carboxylic acids, derivatization with a chiral reagent can produce diastereomers that are separable on a standard HPLC column. tandfonline.comresearchgate.net This allows for the determination of enantiomeric purity. Various chiral derivatizing agents are available, often containing a fluorescent tag for sensitive detection. psu.edu Although specific applications to this compound are not detailed, the general methodology is widely applicable to chiral carboxylic acids. The process typically involves reacting the carboxylic acid with a chiral amine in the presence of a coupling agent to form diastereomeric amides. tandfonline.com

Table 1: Common Derivatization Reagents for Carboxylic Acids

| Derivatization Reagent | Analytical Method | Purpose |

|---|---|---|

| Boron trichloride-methanol (BCl₃-MeOH) | GC | Forms volatile methyl esters sigmaaldrich.com |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) | GC | Forms volatile trimethylsilyl (B98337) esters |

| 1-(1-Anthryl)ethylamine | HPLC | Chiral resolution, introduces a fluorescent tag tandfonline.com |

| (S)-3-Aminopyrrolidine derivatives | HPLC | Chiral resolution, introduces a fluorescent tag psu.eduresearchgate.net |

Regioselectivity and Chemoselectivity Studies

Regioselectivity refers to the preference for a reaction to occur at one position over another, while chemoselectivity is the preference for a reagent to react with one functional group over another. wikipedia.org In the context of this compound, these concepts are crucial in predicting the outcome of various chemical transformations.

For instance, in reactions involving the aromatic rings, the directing effects of the substituents would govern the position of electrophilic substitution. The phenyl groups in this compound are likely to direct incoming electrophiles to the ortho and para positions.

Chemoselectivity would be important in reactions where multiple functional groups could react. For example, when attempting to modify the carboxylic acid group, a reagent must be chosen that does not react with the phenyl rings, and vice versa. The selective methylation of the carboxylic acid group in the presence of other potentially reactive sites is an example of a chemoselective transformation. orgsyn.org

While specific studies on the regioselectivity and chemoselectivity of this compound are not abundant, the principles derived from similar structures, such as other 2-phenylpropanoic acid derivatives, provide a strong basis for predicting its reactivity. nih.gov

Cyclization Reactions for Related Compounds

Cyclization reactions are fundamental in the synthesis of cyclic compounds, which are prevalent in many biologically active molecules and materials. While direct cyclization of this compound itself is not a commonly reported reaction, the cyclization of structurally related compounds provides insight into potential transformations.

For example, derivatives of 1,3-diphenyl-1,2,4-triazolin-5-thione-4-acetic acid have been shown to undergo cyclization in the presence of a base to form derivatives of 1,2,4-triazolin-5-one. nih.gov Another relevant example is the acid-promoted cyclization of 1,1,2-triarylethyl scaffolds to form 9-arylmethylanthracene derivatives. nih.gov This type of reaction highlights the potential for intramolecular reactions involving the aromatic rings of diphenyl-substituted compounds.

These examples suggest that under appropriate conditions, derivatives of this compound could potentially undergo intramolecular cyclization to form new ring systems, a strategy that is widely employed in the synthesis of complex organic molecules.

Mechanistic Studies of Reactions Involving the 2 Methyl 2,3 Diphenylpropanoic Acid Scaffold

Investigation of Reaction Pathways

The reaction pathways of 2-methyl-2,3-diphenylpropanoic acid are largely dictated by the stability of intermediates and the energetic barriers of possible transition states. Two common reactions for carboxylic acids, esterification and decarboxylation, provide insight into these pathways.

Esterification: The esterification of this compound typically proceeds through a nucleophilic acyl substitution mechanism. However, due to significant steric hindrance around the carboxyl group, direct esterification with an alcohol under acidic catalysis (Fischer esterification) is expected to be slow. The bulky phenyl and methyl groups on the α-carbon, along with the β-phenyl group, impede the approach of the nucleophilic alcohol to the carbonyl carbon. Alternative pathways involving the activation of the carboxylic acid, for instance, by conversion to an acyl chloride or anhydride, can facilitate the reaction by creating a more electrophilic species and a better leaving group, thus lowering the activation energy of the nucleophilic attack.

Decarboxylation: The decarboxylation of carboxylic acids can proceed through various mechanisms, often involving the formation of a carbanion, carbocation, or radical intermediate after the loss of carbon dioxide. For this compound, a potential pathway involves the formation of a radical intermediate. Photoredox catalysis, for example, can facilitate the single-electron oxidation of the corresponding carboxylate to an acyloxyl radical, which then undergoes rapid decarboxylation to form a tertiary benzylic radical. nih.gov The stability of this radical is enhanced by the presence of the two phenyl groups, which can delocalize the unpaired electron. The subsequent fate of this radical would depend on the reaction conditions, but it could abstract a hydrogen atom to form 1,2-diphenylpropane.

A study on the hydrodecarboxylation of carboxylic acid derivatives via organic photoredox catalysis provides a plausible mechanism where the carboxylic acid is first deprotonated, followed by single-electron oxidation to form an acyloxyl radical. This radical then rapidly eliminates CO2 to generate a carbon-centered radical, which is subsequently trapped. nih.gov

| Reaction | Plausible Intermediate | Key Influencing Factors |

| Esterification | Tetrahedral Intermediate | Steric hindrance, Electrophilicity of carbonyl carbon |

| Decarboxylation | Tertiary Benzylic Radical | Stability of the radical intermediate, Reaction conditions (e.g., presence of a photocatalyst) |

Role of Catalysts in Reaction Mechanisms

Catalysts play a pivotal role in overcoming the kinetic barriers associated with reactions of sterically hindered molecules like this compound.

In esterification reactions , traditional acid catalysts like sulfuric acid or p-toluenesulfonic acid can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. However, for sterically hindered acids, more potent catalytic systems are often required. The use of tin-containing catalysts, such as stannous chloride or butyl stannoic acid, has been shown to be effective for the esterification of hindered carboxylic acids. google.comgoogle.com These catalysts are thought to function by coordinating to both the carboxylic acid and the alcohol, thereby bringing them into proximity and activating the carbonyl group for nucleophilic attack. This template effect can help to overcome the unfavorable entropy associated with the bimolecular reaction of two sterically demanding molecules.

For decarboxylation reactions , as mentioned, photoredox catalysts are instrumental. An organic photoredox catalyst, such as an acridinium (B8443388) salt, can absorb light and reach an excited state with a high oxidation potential. This excited catalyst can then accept an electron from the carboxylate of this compound, initiating the decarboxylation cascade. sci-hub.seorganic-chemistry.org In some systems, a co-catalyst, like a cobaloxime complex, can be employed to facilitate the turnover of the catalytic cycle, for instance, by promoting hydrogen evolution. unl.edu

| Reaction | Catalyst Type | Proposed Role of Catalyst |

| Esterification | Lewis Acids (e.g., SnCl2) | Activation of carbonyl group, Template effect to overcome steric hindrance |

| Decarboxylation | Photoredox Catalysts | Single-electron oxidation of carboxylate, Generation of radical intermediate |

Steric Hindrance Effects on Reactivity

The reactivity of the this compound scaffold is profoundly influenced by steric hindrance. The presence of a quaternary α-carbon substituted with a methyl group and two bulky phenyl groups (one on the α-carbon and one on the β-carbon) creates a congested environment around the carboxylic acid functional group.

This steric bulk has several consequences for reactivity:

Reduced Reaction Rates: For reactions that require nucleophilic attack at the carbonyl carbon, such as esterification, the bulky substituents hinder the approach of the nucleophile, leading to significantly slower reaction rates compared to less substituted carboxylic acids. ncert.nic.in

Influence on Reaction Selectivity: In reactions where multiple pathways are possible, steric hindrance can direct the reaction towards the pathway with a less sterically demanding transition state. For example, in elimination reactions, the regioselectivity might be affected by the steric accessibility of protons on the β-carbon.

Requirement for Harsher Conditions or Specialized Reagents: To overcome the steric hindrance, reactions involving this compound may necessitate higher temperatures, longer reaction times, or the use of more reactive reagents and specialized catalysts. google.comgoogle.com

Electronic Effects on Reaction Outcomes

The electronic properties of the two phenyl groups in the this compound scaffold play a critical role in determining reaction outcomes.

Inductive Effect: Phenyl groups are generally considered to be electron-withdrawing through an inductive effect (-I) due to the higher electronegativity of the sp2-hybridized carbon atoms compared to sp3-hybridized carbons. This inductive withdrawal can influence the acidity of the carboxylic acid proton, making it slightly more acidic than a comparable aliphatic carboxylic acid.

Resonance Effect: The phenyl groups can also exert resonance effects (+M or -M). In the context of the carboxylate anion, the phenyl group at the α-position can stabilize a negative charge on the α-carbon if one were to form, for instance, in a decarboxylation reaction proceeding through a carbanionic intermediate. More significantly, in a radical decarboxylation, both phenyl groups can stabilize the resulting radical intermediate through delocalization of the unpaired electron into the aromatic π-systems. This stabilization of the intermediate is a key driving force for such reactions. stackexchange.com

| Electronic Effect | Influence on Reactivity |

| Inductive (-I) | Increases acidity of the carboxylic acid proton |

| Resonance (+M/-M) | Stabilizes radical or charged intermediates, Influences reactivity of the phenyl rings |

Transition State Analysis

A detailed understanding of the reaction mechanisms involving this compound requires an analysis of the corresponding transition states. While experimental characterization of transition states is challenging, computational methods, such as Density Functional Theory (DFT), can provide valuable insights into their structure and energetics. sciencedaily.com

For a bimolecular reaction like esterification , the transition state would involve the approach of the alcohol to the carbonyl carbon. Due to the steric bulk of the substituents, this transition state would be highly crowded and energetically unfavorable. Computational studies could model the geometry of this transition state and quantify the activation energy, providing a theoretical basis for the observed low reactivity.

In a unimolecular reaction like decarboxylation , the nature of the transition state depends on the mechanism. For a concerted pericyclic decarboxylation, the transition state would involve a cyclic arrangement of atoms. However, for a radical decarboxylation, the rate-determining step might be the initial single-electron transfer or the subsequent C-C bond cleavage. The transition state for the C-C bond cleavage would involve the elongation of the bond between the carboxyl group and the α-carbon, leading to the formation of the acyloxyl radical. Computational modeling can help to elucidate the structure and energy of this transition state, confirming the feasibility of the proposed radical pathway.

The stability of any intermediates formed along the reaction coordinate will have a significant impact on the energy of the transition states leading to them, in accordance with the Hammond-Leffler postulate. The high stability of the tertiary benzylic radical intermediate in the decarboxylation of this compound suggests that the transition state leading to its formation will be relatively low in energy compared to pathways that would generate less stable intermediates.

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Conformation Analysis

Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional structure of a molecule, which in turn dictates its physical and biological properties. For molecules with multiple rotatable bonds, like 2-Methyl-2,3-diphenylpropanoic acid, these analyses are crucial for identifying the most stable conformers.

Studies on related flexible molecules, such as N-Benzhydrylformamides, which also feature a diphenylmethane (B89790) moiety, have utilized a combination of dynamic NMR spectroscopy and Density Functional Theory (DFT) calculations to investigate internal rotations and estimate rotational barriers. nih.gov These studies reveal that at room temperature, the rotation of the phenyl rings is typically very fast. mdpi.com For this compound, this suggests a dynamic structure where the phenyl groups are in constant motion relative to the propanoic acid backbone. The conformational behavior is largely influenced by the steric and electronic effects of the substituents. nih.gov Theoretical studies on similar acyclic nucleosides have shown that a comprehensive conformational analysis, considering all rotatable torsional angles, is necessary to identify the most stable forms and their relative populations. mdpi.com Such an approach for this compound would involve mapping the potential energy surface by systematically rotating the bonds connecting the phenyl groups and the propanoic acid chain to identify low-energy conformers.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure and properties of molecules. It is widely applied to study the reactivity, stability, and spectroscopic properties of compounds similar to this compound.

DFT calculations have been successfully used to study the rotational barriers in N-benzhydrylformamide derivatives, showing good agreement with experimental data. mdpi.com For instance, the M06-2X/6-311+G* level of theory was found to satisfactorily reproduce the experimental barrier for formyl group rotation. nih.gov Similar calculations on 4,5-diphenyl-2-2 oxazole (B20620) propionic acid (oxaprozin) have been used to investigate its molecular structure, and linear and nonlinear optical properties. researchgate.net

| Compound | DFT Functional/Basis Set | Calculated Property | Finding | Reference |

|---|---|---|---|---|

| N-methyl-N-benzhydrylformamide | M06-2X/6-311+G | Rotational Barrier (Formyl) | ~20-23 kcal/mol | nih.govmdpi.com |

| N-benzhydrylformamide | M06-2X/6-311+G | Rotational Barrier (Aryl) | 2.5 kcal/mol | nih.govmdpi.com |

| ortho-iodo-N-benzhydrylformamide | M06-2X/6-311+G* | Rotational Barrier (Aryl) | 9.8 kcal/mol | nih.govmdpi.com |

| p-xylene | DFT | HOMO-LUMO gap | Eclipsed conformer is more reactive than staggered | eurjchem.com |

Quantitative Structure-Activity Relationship (QSAR) for Molecular Interaction Studies

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable in drug discovery for predicting the activity of new compounds and for understanding the structural features that are important for their biological effects.

For compounds with anti-inflammatory properties, QSAR studies often focus on their ability to inhibit cyclooxygenase (COX) enzymes. Studies on 4,5-diarylimidazole pharmacophores have successfully developed 2D and 3D QSAR models to understand the requirements for selective COX-2 inhibition. scholarsresearchlibrary.com These models use various physicochemical descriptors to correlate with activity. scholarsresearchlibrary.com Similarly, QSAR studies on thiophene (B33073) analogs have shown that electronic parameters and lipophilicity are crucial for their anti-inflammatory activity.

A field-based QSAR (FB-QSAR) approach has been used to design and evaluate pyrrole (B145914) derivatives as dual COX-1 and COX-2 inhibitors. nih.gov The analysis of contour maps from these studies provides critical information on how different structural modifications, such as the introduction of steric or electrostatic groups at specific positions, can impact the activity of the compounds. acs.org For this compound, a QSAR study would involve synthesizing and testing a series of derivatives with varied substituents on the phenyl rings and analyzing how these changes affect its biological activity.

| Compound Class | QSAR Model Type | Important Descriptors | Reference |

|---|---|---|---|

| Pyrrole Derivatives | FB-QSAR | Steric, Electrostatic, Hydrophobic fields | nih.govacs.org |

| Thiophene Analogs | - | Electronic parameters, Lipophilicity (log P) | |

| 4,5-diarylimidazole pharmacophore | 2D & 3D QSAR | Physicochemical descriptors, Steric and Electronic requirements | scholarsresearchlibrary.com |

Molecular Docking Studies for Substrate-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to understand how a drug molecule, such as this compound, might interact with its biological target, which for many non-steroidal anti-inflammatory drugs (NSAIDs) is a cyclooxygenase (COX) enzyme. youtube.comyoutube.com

Docking studies on ibuprofen (B1674241) and its derivatives with COX-1 and COX-2 enzymes have provided detailed insights into their binding modes. nih.gov These studies help in understanding the non-selective inhibition of both COX isoforms by ibuprofen. pharmgkb.orgdrugbank.com The carboxylic acid moiety of profens is known to play a crucial role in binding to the active site of COX enzymes. Computational analyses of ibuprofen's interactions with various proteins have shown the importance of hydrogen bonds in ligand binding specificity. nih.gov For instance, docking studies of ibuprofen with proteins from Clarias gariepinus have identified specific amino acid residues involved in hydrogen bonding. nih.gov

Similar docking studies on 2-(3-benzoylphenyl)propanoic acid derivatives have been used to rationalize their anti-inflammatory activity and to design dual-target inhibitors of COX and matrix metalloproteinases. These studies confirmed that the derivatives dock in a similar manner to other NSAIDs like ibuprofen.

Theoretical Assessment of Substituent Effects

The electronic and steric effects of substituents can significantly alter the properties and reactivity of a molecule. Theoretical methods, particularly DFT, are well-suited to quantify these effects.

Studies on substituted benzenes have used DFT to estimate the proton affinities of ring carbon atoms, which correlate well with Hammett-type parameters, providing a measure of the electronic influence of the substituent. nih.govresearchgate.net The effects of methyl and phenyl substitutions on the proton affinities of various hydrides have also been systematically studied, illustrating how these groups modify the basicity of a molecule. nih.govresearchgate.net

In the context of this compound, the methyl group at the α-carbon and the two phenyl groups are the key substituents. Theoretical analysis would focus on how the electron-donating nature of the methyl group and the bulky, electron-withdrawing/donating nature of the phenyl groups influence the acidity of the carboxylic acid, the stability of different conformers, and the molecule's interaction with its biological targets. DFT calculations on furfurylidenanilines have shown that the rotational barriers and equilibrium geometries are highly sensitive to the electronic effects of substituents. doi.org

Mechanistic Insights from Theoretical Models

Theoretical models are instrumental in elucidating the mechanisms of chemical reactions and biological processes at a molecular level. For NSAIDs like this compound, theoretical models can help to understand their mechanism of action, which primarily involves the inhibition of COX enzymes. wikipedia.orgyoutube.com

The established mechanism for profen drugs is the inhibition of prostaglandin (B15479496) synthesis by blocking the channel of COX enzymes, thereby preventing the substrate, arachidonic acid, from reaching the active site. pharmgkb.orgdrugbank.comnih.gov Theoretical studies, including molecular dynamics simulations, can model this process and provide a dynamic view of the drug-enzyme interaction.

Furthermore, computational studies have explored COX-independent mechanisms of NSAIDs. nih.gov These include the modulation of other signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, and interactions with other receptors like the peroxisome proliferator-activated receptors (PPARs). nih.gov Theoretical models can help to identify potential off-target interactions and provide a more comprehensive understanding of the pharmacological profile of a drug. For this compound, such studies could reveal novel mechanisms of action beyond COX inhibition.

Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques (NMR, IR, MS) for Structural Elucidation

Spectroscopic methods are fundamental in confirming the molecular structure of 2-Methyl-2,3-diphenylpropanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Infrared (IR) spectroscopy identifies the functional groups present, and Mass Spectrometry (MS) determines the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in the molecule. The aromatic protons of the two phenyl groups would typically appear as a complex multiplet in the range of δ 7.0-7.5 ppm. The benzylic protons of the C3-phenyl group would likely show a characteristic signal, the chemical shift and splitting of which would be influenced by the adjacent chiral center. The methyl group at the C2 position would present as a singlet, and the carboxylic acid proton would appear as a broad singlet at a downfield chemical shift, often above δ 10 ppm, which can be confirmed by D₂O exchange.

¹³C NMR: The carbon-13 NMR spectrum provides insight into the carbon skeleton. Distinct signals are expected for the carboxyl carbon (typically δ 170-185 ppm), the quaternary carbon at C2, and the methine carbon at C3. The carbons of the two phenyl rings would show a series of signals in the aromatic region (δ 125-145 ppm). The methyl carbon would appear at a characteristic upfield chemical shift. The number of distinct signals will confirm the asymmetry of the molecule. For comparison, in the related compound 2-methylpropanoic acid, three distinct carbon environments are observed. docbrown.info

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands indicative of its functional groups. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer formed through hydrogen bonding. docbrown.info A strong, sharp absorption peak is expected around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the carboxylic acid. The C-H stretching vibrations of the aromatic rings are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations and skeletal vibrations of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and to study the fragmentation pattern of the compound, which aids in structural confirmation. For this compound (C₁₆H₁₆O₂), the molecular ion peak [M]⁺ would be expected at m/z 240.2. Common fragmentation pathways for similar carboxylic acids involve the loss of the carboxyl group (-COOH, 45 Da) or the cleavage of other bonds. The fragmentation pattern can provide valuable information about the connectivity of the molecule. For instance, the mass spectrum of the related 2-methylpropanoic acid shows a prominent base peak at m/z 43, corresponding to the isopropyl cation. docbrown.info

| Technique | Expected Key Observations for this compound |

| ¹H NMR | Aromatic protons (multiplet, ~7.0-7.5 ppm), Benzylic CH, Methyl protons (singlet), Carboxylic acid OH (broad singlet, >10 ppm) |

| ¹³C NMR | Carboxyl C (~170-185 ppm), Aromatic Cs (~125-145 ppm), Quaternary C2, Methine C3, Methyl C |

| IR | Broad O-H stretch (2500-3300 cm⁻¹), Strong C=O stretch (~1700 cm⁻¹) |

| MS (EI) | Molecular ion peak [M]⁺, Fragmentation peaks (e.g., loss of -COOH) |

Chromatographic Techniques for Separation and Purity

Chromatographic methods are indispensable for separating this compound from impurities, monitoring reaction progress, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of this compound. Reversed-phase HPLC, using a C18 column with a mobile phase typically consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., phosphate (B84403) buffer), is commonly employed for the analysis of arylpropionic acids. sielc.comsielc.comresearchgate.net The retention time and peak purity can be monitored by a UV detector, typically set at a wavelength where the phenyl groups exhibit strong absorbance (around 220-260 nm).

A study on the separation of stereoisomers of a related propanoic acid derivative utilized a J'sphere-ODS-H80 column with a mobile phase of 0.05% trifluoroacetic acid in water-acetonitrile (85:15, v/v) at a flow rate of 1.0 ml/min, with detection at 228 nm. docbrown.info Such methods can be adapted and optimized for the analysis of this compound.

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral arylpropionic acids. nih.govsigmaaldrich.com The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times.

The mobile phase composition, often a mixture of a hydrocarbon (like hexane) and an alcohol (like 2-propanol), and the presence of acidic or basic additives can significantly influence the retention and resolution of the enantiomers. researchgate.net Anion-exchange type CSPs, such as CHIRALPAK QN-AX and QD-AX, have also shown excellent performance in separating acidic compounds like this compound, often using polar organic mobile phases. chiraltech.com

Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique for the analysis of this compound, particularly for assessing its purity and identifying volatile impurities. For GC analysis, carboxylic acids are often derivatized to their more volatile methyl esters to improve chromatographic performance and prevent peak tailing. nih.gov However, direct analysis of free fatty acids is also possible using specialized columns.

In the synthesis of a related compound, 2-(4-bromophenyl)-2-methylpropanoic acid, GC analysis was used to monitor the consumption of the starting material, 2-methyl-2-phenylpropanoic acid, indicating the utility of GC in tracking reaction progress. sigmaaldrich.com The retention time of the compound is a key identifier, while the peak area provides quantitative information.

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method used primarily for monitoring the progress of chemical reactions. google.com For the synthesis of this compound, TLC can be used to track the disappearance of starting materials and the appearance of the product. A small aliquot of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase (silica gel) and the mobile phase.

The spots can be visualized under UV light (due to the phenyl groups) or by staining. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property for a given compound and solvent system. For instance, in the purification of a related compound, preparative thin-layer chromatography on silica was used with a toluene/hexane eluent system. chemrxiv.org

| Technique | Application for this compound | Typical Stationary Phase | Typical Mobile Phase/Conditions |

| HPLC | Purity determination, Separation from non-chiral impurities | C18 (Reversed-Phase) | Acetonitrile/Water with buffer |

| Chiral HPLC | Enantiomer separation, Enantiomeric excess (ee) determination | Polysaccharide-based (e.g., cellulose, amylose) | Hexane/2-Propanol |

| GC/GC-MS | Purity assessment, Volatile impurity profiling, Reaction monitoring | Capillary columns (e.g., polysiloxane-based) | Temperature programming, often after derivatization |

| TLC | Reaction monitoring, Qualitative analysis | Silica gel | Organic solvent mixtures (e.g., Hexane/Ethyl Acetate) |

High-Performance Liquid Chromatography (HPLC)

Methods for Diastereomeric Ratio Determination

When both C2 and C3 are chiral centers, this compound can exist as two pairs of enantiomers (diastereomers). The determination of the diastereomeric ratio (d.r.) is crucial in stereoselective synthesis.

¹H NMR Spectroscopy is a primary and direct method for determining the diastereomeric ratio of a mixture. researchgate.net Diastereomers have different physical properties and, in an achiral solvent, their NMR spectra can differ. Protons in the vicinity of the stereocenters in one diastereomer will experience a slightly different magnetic environment compared to the corresponding protons in the other diastereomer. This can lead to separate, distinguishable signals for each diastereomer in the ¹H NMR spectrum. nih.gov By integrating the areas of these distinct signals, the relative proportion of each diastereomer in the mixture can be accurately calculated. sciepub.com For example, the signals of the methyl group or the benzylic protons might appear as two separate singlets or multiplets, respectively, with their integration ratio directly corresponding to the diastereomeric ratio.

Q & A

What are the recommended analytical methods for characterizing 2-methyl-2,3-diphenylpropanoic acid and its derivatives in academic research?

Level: Basic

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Ideal for detecting isotopic labeling and metabolic shunt products. For example, LC-MS analysis of fungal extracts revealed labeled (2Z,4E)-2-methyl-2,4-hexadienedioic acid (76% labeling) as a shunt metabolite in terreic acid biosynthesis .

- Nuclear Magnetic Resonance (NMR): Critical for structural elucidation, particularly for distinguishing stereoisomers or regioisomers. Use high-resolution H and C NMR to resolve phenyl group orientations.

- X-ray Crystallography: Employ the CCP4 suite for resolving crystal structures, especially for derivatives with complex stereochemistry. The CCP4 program suite is widely used for macromolecular structure determination .

How can isotope labeling experiments clarify the biosynthetic pathways of this compound analogs?

Level: Advanced

Methodological Answer:

- Design of Labeling Studies: Use C-labeled precursors (e.g., 6-methylsalicylic acid) to trace metabolic incorporation. In studies on terreic acid, LC-MS detected C-labeled (2Z,4E)-2-methyl-2,4-hexadienedioic acid, confirming its role as a shunt product despite no direct incorporation into patulin .

- Data Interpretation: Contradictory results (e.g., precursor degradation vs. compartmentalized biosynthesis) require compartmentalization assays or enzyme localization studies. For example, detoxification reactions in cytoplasmic compartments may explain unexpected labeling patterns .

What synthetic impurities or byproducts are commonly associated with this compound, and how are they quantified?

Level: Basic

Methodological Answer:

- Common Impurities: Derivatives such as (2RS)-2-[4-(2-methylpropyl)-phenyl]propanamide or 2-(4-ethylphenyl)-propanoic acid are typical byproducts during synthesis .

- Quantification Methods:

How do researchers address contradictions in precursor incorporation studies for propanoic acid derivatives?

Level: Advanced

Methodological Answer:

- Hypothesis Testing: If labeled precursors are not incorporated into target metabolites (e.g., patulin), consider:

- Alternative Pathways: Investigate shunt metabolites like (2Z,4E)-2-methyl-2,4-hexadienedioic acid, which may indicate detoxification mechanisms .

What strategies are effective for resolving stereochemical complexities in this compound derivatives?

Level: Advanced

Methodological Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.

- Circular Dichroism (CD): Compare experimental CD spectra with computational predictions to assign absolute configurations.

- Crystallographic Data: Leverage the CCP4 suite for crystal structure determination, particularly for racemic mixtures requiring phase refinement .

How can computational modeling enhance the understanding of this compound's reactivity?

Level: Advanced

Methodological Answer:

- Density Functional Theory (DFT): Calculate reaction pathways for esterification or decarboxylation. Compare theoretical intermediates with experimental LC-MS/MS data.

- Molecular Dynamics (MD): Simulate interactions with enzymes (e.g., acyltransferases) to predict binding affinities and catalytic mechanisms.

What are the challenges in synthesizing enantiopure this compound?

Level: Basic

Methodological Answer:

- Asymmetric Catalysis: Use chiral catalysts (e.g., BINOL-derived ligands) for enantioselective Friedel-Crafts alkylation.

- Resolution Techniques: Employ diastereomeric salt formation with chiral amines, followed by recrystallization.

- Quality Control: Validate enantiomeric excess (ee) via HPLC with chiral columns or H NMR using chiral shift reagents.

How do researchers ensure reproducibility in studies involving this compound?

Level: Basic

Methodological Answer:

- Standardized Protocols: Document reaction conditions (temperature, solvent purity, catalyst loading) in detail.

- Reference Materials: Use certified reference standards (e.g., from ) for calibration .

- Open Data Practices: Share raw LC-MS/NMR datasets and crystallographic files (e.g., .cif) in public repositories.

What role does this compound play in studying fungal secondary metabolism?

Level: Advanced

Methodological Answer:

- Pathway Elucidation: Investigate its potential as an intermediate in polyketide synthase (PKS) pathways. Compare gene clusters in Aspergillus spp. using genome mining tools.

- Functional Genomics: Knock out PKS genes in fungal strains and monitor metabolite production via LC-MS to confirm pathway roles .

How can contradictory data on metabolic flux in propanoic acid biosynthesis be reconciled?

Level: Advanced

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.